molecular formula C14H19NO3S B2918896 1-Cyclobutyl-2-[(2-methylsulfonylphenoxy)methyl]aziridine CAS No. 2418677-62-8

1-Cyclobutyl-2-[(2-methylsulfonylphenoxy)methyl]aziridine

Cat. No.: B2918896
CAS No.: 2418677-62-8
M. Wt: 281.37
InChI Key: GJCNHSHNEFAEOW-UHFFFAOYSA-N
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Description

Aziridines are three-membered, saturated nitrogen heterocycles . They are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . Cyclobutyl compounds are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring .


Synthesis Analysis

Aziridines can be synthesized through several methods, including anionic and cationic ring-opening polymerization . The polymerization of ring-strained nitrogen-containing monomers like aziridines can be challenging to control, but the resulting polymers have many important applications .


Molecular Structure Analysis

The general formula of the cycloalkanes is CnH2n where n is the number of carbons . Aziridines are three-membered, saturated nitrogen heterocycles .


Chemical Reactions Analysis

Aziridines can undergo anionic and cationic ring-opening polymerization . This process allows for the production of polyamines with various structures .

Future Directions

The future directions in the study and application of aziridines and cyclobutyl compounds could involve developing more efficient synthesis methods, exploring new applications, and studying their behavior in biological systems .

Properties

IUPAC Name

1-cyclobutyl-2-[(2-methylsulfonylphenoxy)methyl]aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-19(16,17)14-8-3-2-7-13(14)18-10-12-9-15(12)11-5-4-6-11/h2-3,7-8,11-12H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCNHSHNEFAEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1OCC2CN2C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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